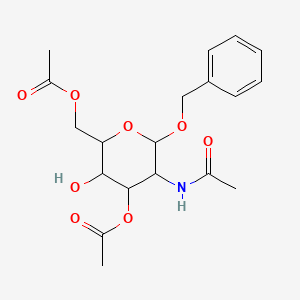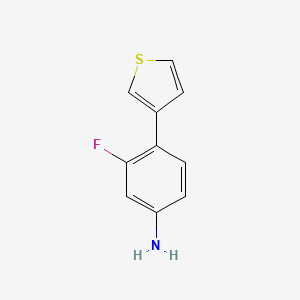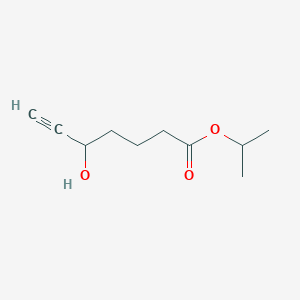
(5S)-5-Hydroxy-6-heptynoicAcid1-MethylethylEster
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-Hydroxy-6-heptynoicAcid1-MethylethylEster is a chemical compound with a unique structure that includes a hydroxyl group, a heptynoic acid moiety, and a methylethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Hydroxy-6-heptynoicAcid1-MethylethylEster typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as heptynoic acid and isopropanol.
Esterification: The heptynoic acid is esterified with isopropanol in the presence of an acid catalyst, such as sulfuric acid, to form the corresponding ester.
Hydroxylation: The ester is then subjected to hydroxylation using a suitable oxidizing agent, such as osmium tetroxide, to introduce the hydroxyl group at the 5th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-Hydroxy-6-heptynoicAcid1-MethylethylEster undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-keto-6-heptynoic acid or 5-carboxy-6-heptynoic acid.
Reduction: Formation of 5-hydroxy-6-heptynol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(5S)-5-Hydroxy-6-heptynoicAcid1-MethylethylEster has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5S)-5-Hydroxy-6-heptynoicAcid1-MethylethylEster involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl and ester groups allow the compound to interact with enzymes and receptors.
Pathways: The compound may modulate biochemical pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (5S)-5-Hydroxy-6-heptynoicAcidMethylEster
- (5S)-5-Hydroxy-6-heptynoicAcidEthylEster
- (5S)-5-Hydroxy-6-heptynoicAcidPropylEster
Uniqueness
(5S)-5-Hydroxy-6-heptynoicAcid1-MethylethylEster is unique due to its specific ester group, which influences its reactivity and interactions with biological targets. The presence of the methylethyl ester group provides distinct steric and electronic properties compared to other similar compounds.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
propan-2-yl 5-hydroxyhept-6-ynoate |
InChI |
InChI=1S/C10H16O3/c1-4-9(11)6-5-7-10(12)13-8(2)3/h1,8-9,11H,5-7H2,2-3H3 |
InChI Key |
ZZYIJYURMKKRFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCC(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


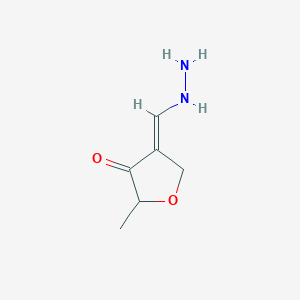
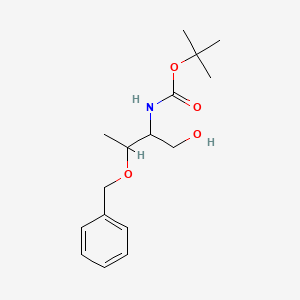
![2,2,3,3,4,4-Hexafluoro-4-[(trifluoroethenyl)oxy]butan-1-ol](/img/structure/B12086792.png)

![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12086799.png)
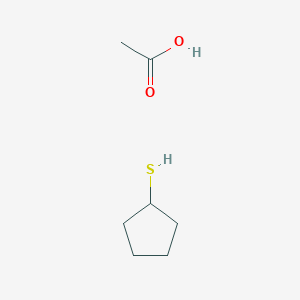
![6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12086804.png)
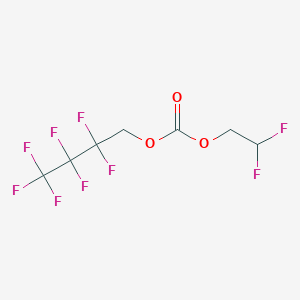

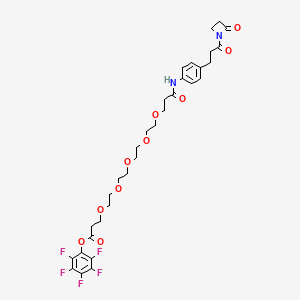
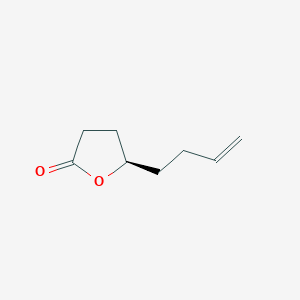
![Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B12086845.png)
